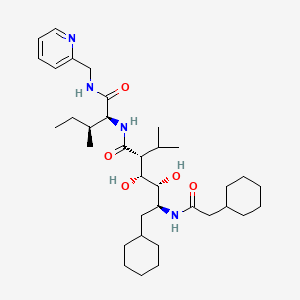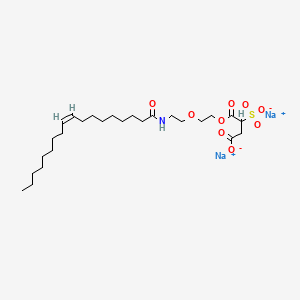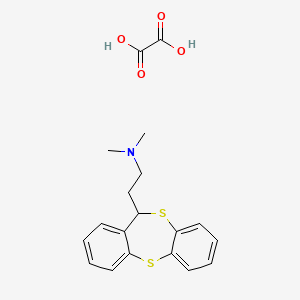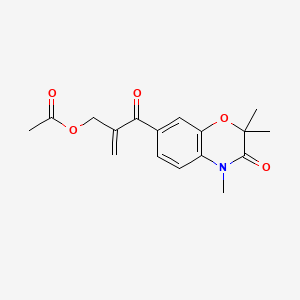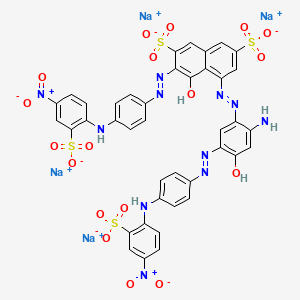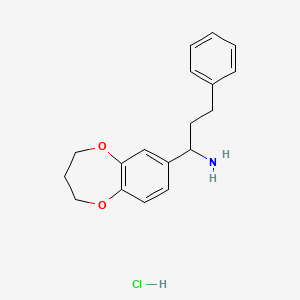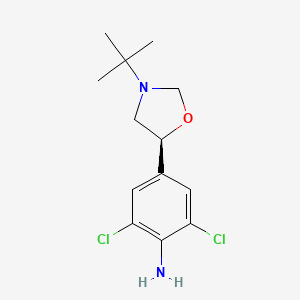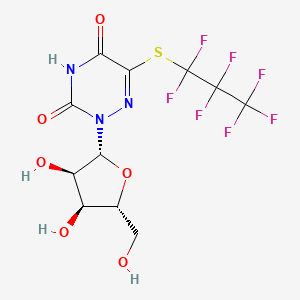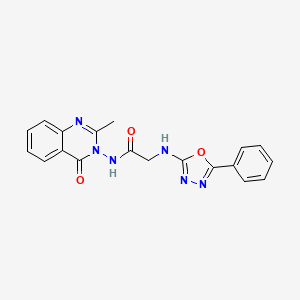
Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazolinone and oxadiazole moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3).
Coupling Reactions: The final step involves coupling the quinazolinone and oxadiazole intermediates through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or biocatalysis to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce hydrazine derivatives.
科学的研究の応用
Chemistry
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
The compound may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of “Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-” likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety may inhibit certain enzymes by binding to their active sites, while the oxadiazole ring may interact with nucleic acids, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4-oxo-3(4H)-quinazolinecarboxylic acid.
Oxadiazole Derivatives: Compounds like 5-phenyl-1,3,4-oxadiazole-2-thiol.
Uniqueness
The unique combination of the quinazolinone and oxadiazole moieties in “Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-” imparts distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness can be leveraged in the design of new drugs and materials with enhanced performance.
特性
CAS番号 |
135790-28-2 |
|---|---|
分子式 |
C19H16N6O3 |
分子量 |
376.4 g/mol |
IUPAC名 |
N-(2-methyl-4-oxoquinazolin-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]acetamide |
InChI |
InChI=1S/C19H16N6O3/c1-12-21-15-10-6-5-9-14(15)18(27)25(12)24-16(26)11-20-19-23-22-17(28-19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,23)(H,24,26) |
InChIキー |
HUAOJLXGNLYTTM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)CNC3=NN=C(O3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


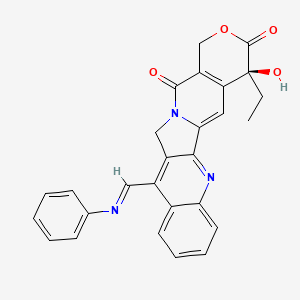
![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)

